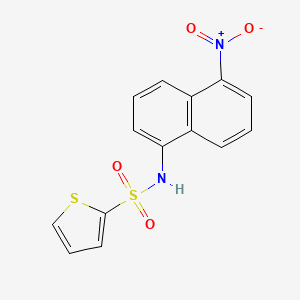![molecular formula C24H22N2O B4084104 9,9-dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4084104.png)
9,9-dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Descripción general
Descripción
9,9-Dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound that belongs to the class of acridines. Acridines are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with DNA and other biological molecules . This compound is characterized by its unique structure, which includes a pyridine ring and a tetrahydrobenzo[a]acridinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the synthesis might involve the reaction of 9,9-dimethyl-9,10-dihydroacridine with pyridine derivatives in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
9,9-Dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can lead to the formation of more saturated compounds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups .
Aplicaciones Científicas De Investigación
9,9-Dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9,9-dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves its interaction with biological molecules. It can intercalate with DNA, disrupting the normal function of the DNA and potentially leading to cell death. This makes it a candidate for anticancer research. The compound may also interact with various enzymes and proteins, affecting their activity and leading to diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
9-Carboxyacridine: Known for its use as a corrosion inhibitor.
9-Methylacridine: Another corrosion inhibitor with similar properties.
9-Aminoacridine: Used in medicinal chemistry for its DNA-intercalating properties.
Uniqueness
What sets 9,9-dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one apart is its unique combination of a pyridine ring and a tetrahydrobenzo[a]acridinone core.
Propiedades
IUPAC Name |
9,9-dimethyl-12-pyridin-2-yl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-24(2)13-19-22(20(27)14-24)23(17-9-5-6-12-25-17)21-16-8-4-3-7-15(16)10-11-18(21)26-19/h3-12,23,26H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXZRRVQUZBCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=N5)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4084030.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B4084038.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)acetamide](/img/structure/B4084051.png)
![N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B4084057.png)
![N-[4-(3,4-dihydro-1H-isochromen-1-ylmethylcarbamoyl)phenyl]-2-nitrobenzamide](/img/structure/B4084064.png)



![DIMETHYL 2-(4-CHLOROBENZOYL)-2-ETHYL-3-[(E)-2-(3-NITROPHENYL)-1-ETHENYL]-1,1-CYCLOPROPANEDICARBOXYLATE](/img/structure/B4084087.png)


![Ethyl 1-[(2,4-dimethoxyphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B4084118.png)
![N-[4-(AMINOSULFONYL)PHENYL]-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE](/img/structure/B4084123.png)
![3-BROMO-N-(4-{[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE](/img/structure/B4084131.png)
